N-((5-Nitro(2,2'-bithiazol)-4-yl)methylene)-4-morpholinamine
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Overview
Description
N-((5-Nitro(2,2’-bithiazol)-4-yl)methylene)-4-morpholinamine is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heteroaromatic rings containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Nitro(2,2’-bithiazol)-4-yl)methylene)-4-morpholinamine typically involves the condensation of 5-nitro-2,2’-bithiazole-4-carbaldehyde with 4-morpholinamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-((5-Nitro(2,2’-bithiazol)-4-yl)methylene)-4-morpholinamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
N-((5-Nitro(2,2’-bithiazol)-4-yl)methylene)-4-morpholinamine has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial, antiprotozoal, and antitumor agent.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-((5-Nitro(2,2’-bithiazol)-4-yl)methylene)-4-morpholinamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antitumor effects. The thiazole ring can also interact with enzymes and proteins, inhibiting their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Acylamino-5-nitro-1,3-thiazoles: These compounds have similar structures and biological activities.
Thiazole and Bisthiazole Derivatives: These compounds share the thiazole ring structure and exhibit a wide range of pharmacological activities.
Uniqueness
N-((5-Nitro(2,2’-bithiazol)-4-yl)methylene)-4-morpholinamine is unique due to its specific combination of the bithiazole moiety and the morpholinamine group
Properties
CAS No. |
62720-10-9 |
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Molecular Formula |
C11H11N5O3S2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(E)-N-morpholin-4-yl-1-[2-(5-nitro-1,3-thiazol-2-yl)-1,3-thiazol-4-yl]methanimine |
InChI |
InChI=1S/C11H11N5O3S2/c17-16(18)9-6-12-10(21-9)11-14-8(7-20-11)5-13-15-1-3-19-4-2-15/h5-7H,1-4H2/b13-5+ |
InChI Key |
ZKUVRDHELJGVJZ-WLRTZDKTSA-N |
Isomeric SMILES |
C1COCCN1/N=C/C2=CSC(=N2)C3=NC=C(S3)[N+](=O)[O-] |
Canonical SMILES |
C1COCCN1N=CC2=CSC(=N2)C3=NC=C(S3)[N+](=O)[O-] |
Origin of Product |
United States |
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